![molecular formula C14H14BrN3O3 B14624664 N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea CAS No. 57190-79-1](/img/structure/B14624664.png)
N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromopyridine moiety linked to a phenyl group through an oxygen atom, and further connected to a methoxy-methylurea group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Coupling Reaction: The bromopyridine is then coupled with a phenol derivative through a nucleophilic substitution reaction to form the 6-bromopyridin-2-yloxyphenyl intermediate.
Urea Formation: The final step involves the reaction of the intermediate with methoxy-methylurea under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter certain functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, while the methoxy-methylurea group can form hydrogen bonds or other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromopyridin-2-ylmethanol: Shares the bromopyridine moiety but lacks the phenyl and urea groups.
6-Bromo-2-pyridinecarboxaldehyde: Contains the bromopyridine structure but with an aldehyde group instead of the phenyl and urea groups.
Uniqueness
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea is unique due to the combination of its bromopyridine, phenyl, and methoxy-methylurea groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
57190-79-1 |
|---|---|
Molekularformel |
C14H14BrN3O3 |
Molekulargewicht |
352.18 g/mol |
IUPAC-Name |
3-[4-(6-bromopyridin-2-yl)oxyphenyl]-1-methoxy-1-methylurea |
InChI |
InChI=1S/C14H14BrN3O3/c1-18(20-2)14(19)16-10-6-8-11(9-7-10)21-13-5-3-4-12(15)17-13/h3-9H,1-2H3,(H,16,19) |
InChI-Schlüssel |
YXYSREHHUQUWFU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)NC1=CC=C(C=C1)OC2=NC(=CC=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


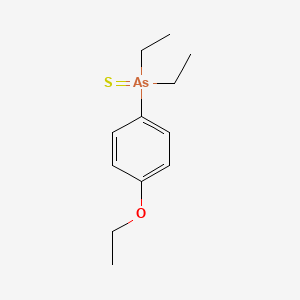
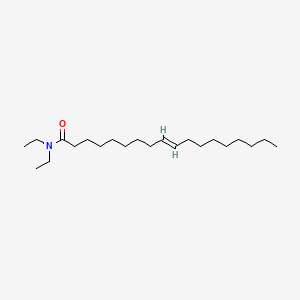

![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
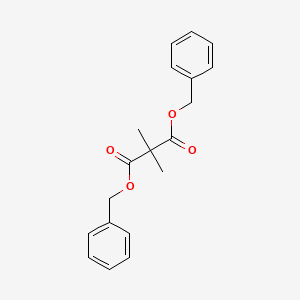
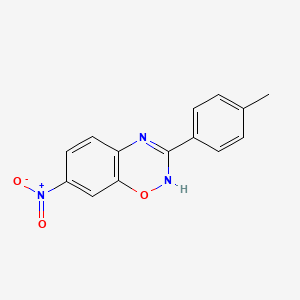
![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
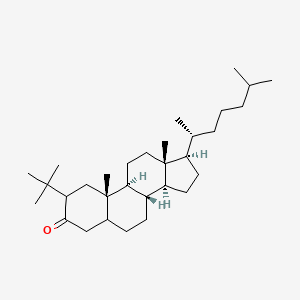
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
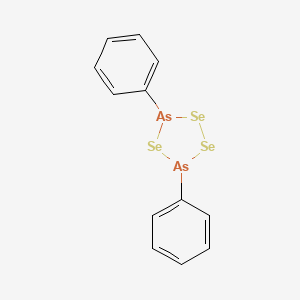
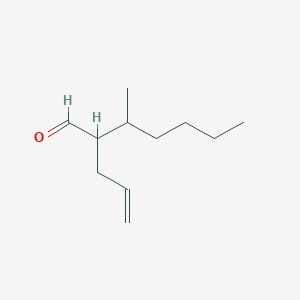
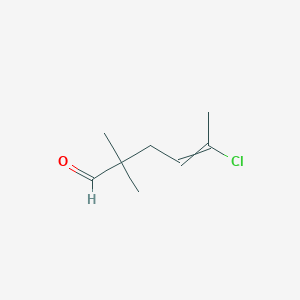
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)
